molecular formula C7H8N2O2 B1419487 Methyl 4-methylpyrimidine-2-carboxylate CAS No. 317334-58-0

Methyl 4-methylpyrimidine-2-carboxylate

Cat. No. B1419487
M. Wt: 152.15 g/mol
InChI Key: NGTKRRHHGSAUGO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 4-methylpyrimidine-2-carboxylate” consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.


Physical And Chemical Properties Analysis

“Methyl 4-methylpyrimidine-2-carboxylate” is a solid at room temperature. It has a molecular weight of 152.15 g/mol . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Crystal Structure Analysis

The molecular structure of methyl 4-methylpyrimidine-2-carboxylate has been studied for its relevance in the synthesis of antitubercular agents. A study by Richter et al. (2023) investigated its crystal and molecular structures during the synthesis of a previously reported antitubercular agent, emphasizing its significance in medicinal chemistry (Richter et al., 2023).

Intermolecular Interactions in Crystal Structure Prediction

Collins et al. (2010) explored intermolecular interactions between 2-amino-4-methylpyrimidine and 2-methylbenzoic acid in the crystalline solid state. This study is critical for understanding the potential of methyl 4-methylpyrimidine-2-carboxylate in crystal structure prediction, highlighting its role in the development of new materials and pharmaceuticals (Collins, Wilson, & Gilmore, 2010).

Pharmacological Screening

Malinka et al. (1989) synthesized derivatives of 4-phenylamino-2-methylpyrimidine-5-carboxylic acid, including those related to methyl 4-methylpyrimidine-2-carboxylate, for pharmacological screening. Some compounds exhibited analgesic, anti-inflammatory, and immunosuppressive activities, indicating the compound's potential in drug development (Malinka, Zawisza, & Zajac, 1989).

Reaction Studies

Khutova et al. (1982) studied the reactions of substituted methylpyrimidines, including methyl 4-methylpyrimidine-2-carboxylate, with aromatic carboxylic acid chlorides. This research contributes to understanding the chemical behavior and potential applications of methyl 4-methylpyrimidine-2-carboxylate in organic synthesis (Khutova, Klyuchko, Prikazchikova, & Cherkasov, 1982).

Antibacterial Properties

Nishigaki et al. (1970) investigated the synthesis of pyrido[2,3-d]pyrimidine derivatives from 4-substituted 6-amino-2-methylpyrimidines, including methyl 4-methylpyrimidine-2-carboxylate. This research is significant for understanding the antibacterial properties and potential pharmaceutical applications of these compounds (Nishigaki, Ogiwara, Senga, Fukazawa, Yoneda, Aida, & Machida, 1970).

Solution Behavior

Hirai (1966) studied the behavior of 4-amino-5-carboxy-2-methylpyrimidine in aqueous solutions, which is closely related to methyl 4-methylpyrimidine-2-carboxylate. Understanding the solubility and behavior in solution is crucial for its applications in chemical synthesis and pharmaceutical formulations (Hirai, 1966).

Safety And Hazards

“Methyl 4-methylpyrimidine-2-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound .

properties

IUPAC Name

methyl 4-methylpyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-4-8-6(9-5)7(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTKRRHHGSAUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665043
Record name Methyl 4-methylpyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methylpyrimidine-2-carboxylate

CAS RN

317334-58-0
Record name Methyl 4-methylpyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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